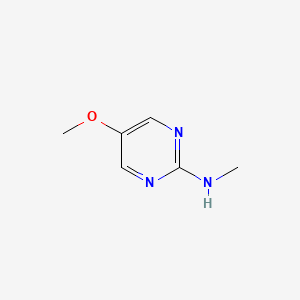
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 binds to the heme group of sGC, leading to a conformational change in the enzyme that results in increased production of cGMP. This increase in cGMP levels leads to the activation of protein kinase G (PKG), which then phosphorylates downstream targets that are involved in smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
This compound 41-2272 has been found to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory properties. These effects make it a promising candidate for the treatment of various cardiovascular diseases, such as pulmonary hypertension, where it has been found to improve pulmonary hemodynamics and exercise capacity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 is its ability to selectively activate sGC without affecting other signaling pathways. This specificity makes it an ideal tool for studying the role of cGMP signaling in various physiological and pathological conditions. However, one of the limitations of this compound 41-2272 is its short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
Several future directions for the research on N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 include the development of more potent and selective sGC activators, the investigation of its potential therapeutic applications in cancer, and the exploration of its role in various neurological disorders. Additionally, the development of new delivery methods that can improve its pharmacokinetic properties and increase its half-life may also enhance its therapeutic potential.
Conclusion:
In conclusion, this compound 41-2272 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to activate sGC and increase cGMP levels has been found to have various biochemical and physiological effects, making it an ideal candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 involves the reaction of 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid with sec-butylamine. The resulting product is then purified through crystallization to obtain this compound 41-2272 in its pure form.
Applications De Recherche Scientifique
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, cardiovascular diseases, and cancer. Its ability to activate the enzyme soluble guanylate cyclase (sGC) has been found to increase the levels of cyclic guanosine monophosphate (cGMP), which plays a significant role in regulating smooth muscle relaxation, platelet aggregation, and inflammation.
Propriétés
IUPAC Name |
N-butan-2-yl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-14(2)20-18(23)9-6-12-22-19(24)11-10-17(21-22)15-7-5-8-16(13-15)25-3/h5,7-8,10-11,13-14H,4,6,9,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORJEVHXWDKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2793615.png)
![2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2793620.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2793621.png)
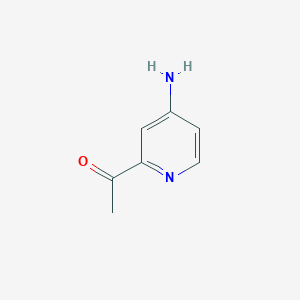


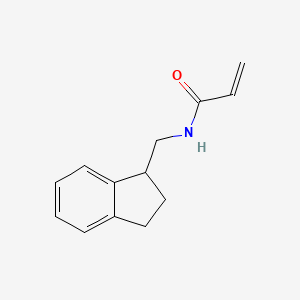
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2793628.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793630.png)
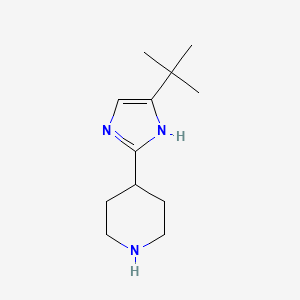
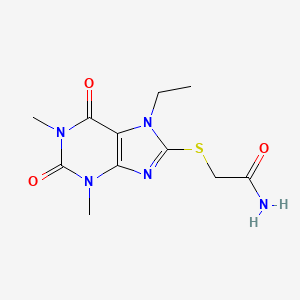
![2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2793636.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793637.png)
